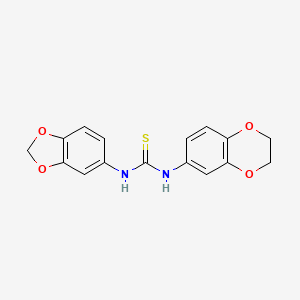
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine, also known as FPMP, is a chemical compound that has been extensively studied for its potential therapeutic applications. FPMP is a piperazine derivative that has shown promising results in preclinical studies as an anti-inflammatory, analgesic, and anti-cancer agent.
Mécanisme D'action
The exact mechanism of action of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may also inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the production of inflammatory mediators. The analgesic effects of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may be due to its ability to modulate the activity of ion channels involved in pain sensation, such as TRPV1 and Nav1.7. The anti-cancer properties of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine may be due to its ability to induce apoptosis in cancer cells via the activation of caspases.
Biochemical and Physiological Effects:
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects. In animal models, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to reduce inflammation, reduce pain, and induce apoptosis in cancer cells. In addition, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antioxidant properties, with the ability to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its versatility. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of potential therapeutic applications, making it a useful tool for researchers studying inflammation, pain, and cancer. However, one limitation of using 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in lab experiments is its potential toxicity. While 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has shown promising results in preclinical studies, more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are a number of future directions for research on 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine. One area of interest is the development of novel formulations of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine for improved delivery and bioavailability. Another area of interest is the investigation of the potential synergistic effects of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine with other anti-inflammatory, analgesic, and anti-cancer agents. Additionally, more research is needed to determine the safety and efficacy of 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine in humans, and to identify potential drug interactions and side effects.
Méthodes De Synthèse
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 2-pyridinemethylamine with furoyl chloride in the presence of a base. Another method involves the reaction of 2-pyridinemethylamine with furoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. In preclinical studies, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has shown promising results as an anti-inflammatory agent, with the ability to reduce inflammation in animal models of arthritis and colitis. 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have analgesic effects, with the ability to reduce pain in animal models of neuropathic pain and inflammatory pain. In addition, 1-(2-furoyl)-4-(2-pyridinylmethyl)piperazine has been studied for its potential anti-cancer properties, with the ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
furan-2-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(14-5-3-11-20-14)18-9-7-17(8-10-18)12-13-4-1-2-6-16-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYCCAHBFRSGFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=N2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

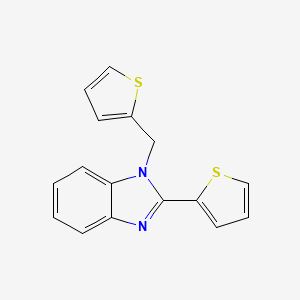
![N-cyclopropyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5707802.png)
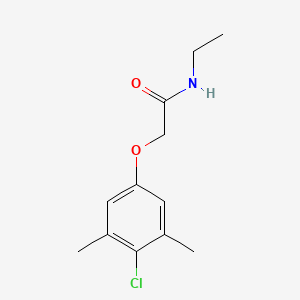

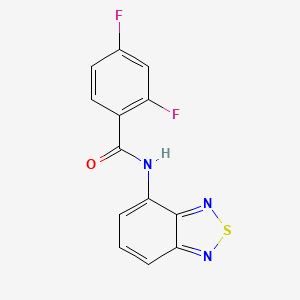
![4-{[(2-hydroxyphenyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazole-3-thione](/img/structure/B5707819.png)
![6-bromo-2-cyclopropyl-N'-[3-(2-furyl)-2-propen-1-ylidene]-4-quinolinecarbohydrazide](/img/structure/B5707826.png)
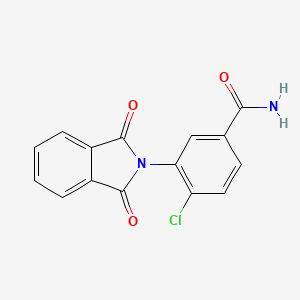

![1-[2-(3,4-dichlorophenoxy)ethyl]-4-methylpiperidine](/img/structure/B5707846.png)

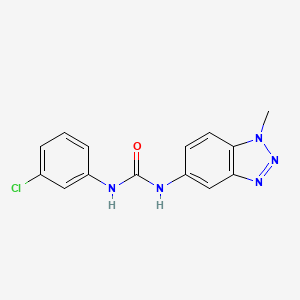
![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
